![molecular formula C4H4BrNO3S B2638829 4-Bromofuran-3-sulfonamide CAS No. 2378506-59-1](/img/structure/B2638829.png)
4-Bromofuran-3-sulfonamide
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Overview
Description
“4-Bromofuran-3-sulfonamide” is a type of sulfonamide . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . They are typically crystalline and are used in many important drugs . “4-Bromofuran-3-sulfonamide” is available for pharmaceutical testing .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways . The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Physical And Chemical Properties Analysis
Sulfonamides are typically crystalline . The crystal structures of sulfonamides determined experimentally and the polymorphism in these molecules have been clarified . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromofuran-3-sulfonamide has attracted attention as a potential drug candidate. Researchers explore its pharmacological properties, such as enzyme inhibition or receptor binding. It could serve as a scaffold for designing novel drugs targeting specific diseases, including inflammation, cancer, or infectious diseases .
Carbonic Anhydrase Inhibition
Sulfonamides, including 4-Bromofuran-3-sulfonamide, are known inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in maintaining acid-base balance and are relevant in conditions like glaucoma, epilepsy, and osteoporosis. Investigating the inhibitory activity of this compound against specific carbonic anhydrase isoforms is essential .
Organocatalysis and Asymmetric Synthesis
The stereogenic sulfur center in sulfonimidates (like 4-Bromofuran-3-sulfonamide) allows them to act as chiral templates. Researchers use them in asymmetric syntheses, creating enantiomerically pure compounds. This application is particularly valuable in organic synthesis and drug development .
Polymer Chemistry
4-Bromofuran-3-sulfonamide can serve as a building block for polymer synthesis. Researchers have exploited its acid sensitivity to create novel polymers, such as poly(oxothiazene) and thionylphosphazene polymers. These materials find applications in various fields, including materials science and engineering .
Sulfoximine Derivatives
By modifying the substituents on the sulfur center, researchers can access sulfoximine derivatives. These compounds exhibit medicinal chemistry properties and have potential as drug candidates. Investigating the structure-activity relationship of 4-Bromofuran-3-sulfonamide derivatives is crucial for optimizing their biological activity .
Hypoglycemia and Thyroiditis Research
Sulfonamides have been studied for their effects on glucose metabolism and thyroid function. Investigating the impact of 4-Bromofuran-3-sulfonamide on these processes could provide insights into metabolic disorders and thyroid-related conditions .
Safety And Hazards
Future Directions
Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
properties
IUPAC Name |
4-bromofuran-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIZCXDYRLHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromofuran-3-sulfonamide |
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